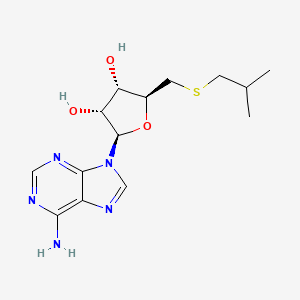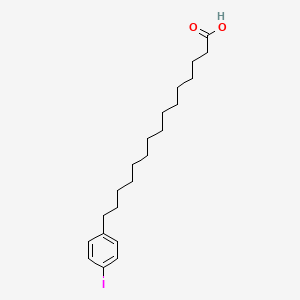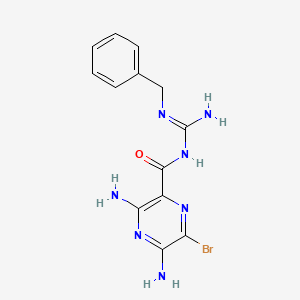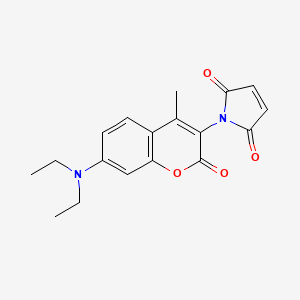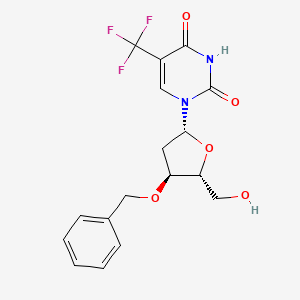
TMQ0153
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMQ0153 is a novel activator of necrostatin-1 sensitive necroptotic cell death, triggering apoptosis, autophagy and necroptosis crosstalk in chronic myeloid leukemia.
Aplicaciones Científicas De Investigación
TMQ0153 in Chronic Myeloid Leukemia (CML) Research
TMQ0153, a tetrahydrobenzimidazole derivative, has been explored for its effects on chronic myeloid leukemia (CML) cell models. Research findings indicate that at lower concentrations, TMQ0153 induces caspase-dependent apoptosis, characterized by the loss of mitochondrial membrane potential and increased cytosolic Ca2+ levels. Conversely, at higher concentrations, TMQ0153 triggers necroptotic cell death, evidenced by the accumulation of reactive oxygen species (ROS) and reduced ATP and GSH levels. Interestingly, TMQ0153-induced necrosis leads to cell surface exposure of calreticulin (CRT) and ERp57, as well as the release of immunogenic cell death markers, demonstrating its potential in releasing immunogenic cell death (ICD) markers. The study validates the anti-cancer potential of TMQ0153 through the inhibition of K562 microtumor formation in zebrafish models. This research suggests that TMQ0153's ability to induce different cell death modalities in CML cells is concentration-dependent and involves cellular stress and redox modulation (Song et al., 2020).
Propiedades
Nombre del producto |
TMQ0153 |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 |
Nombre IUPAC |
3-(4-Chlorophenyl)-7a-hydroxy-2-methyl-3,3a,4,7a-tetrahydro-5H-benzo[d]imidazol-5-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-16-14(19)7-6-12(18)8-13(14)17(9)11-4-2-10(15)3-5-11/h2-7,13,19H,8H2,1H3 |
Clave InChI |
UKHNYWKXZXJYGB-UHFFFAOYSA-N |
SMILES |
O=C(C=C1)CC2C1(O)N=C(C)N2C3=CC=C(Cl)C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TMQ0153; TMQ-0153; TMQ 0153 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



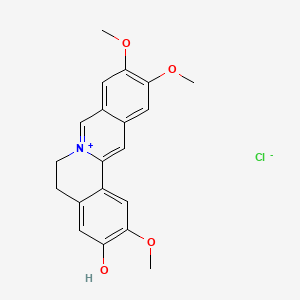
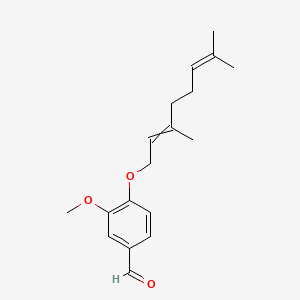
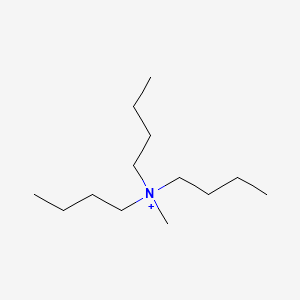
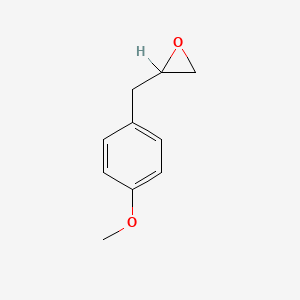
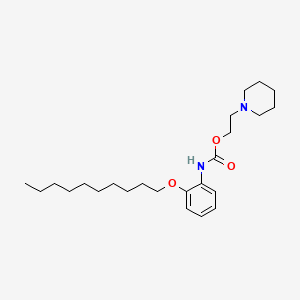

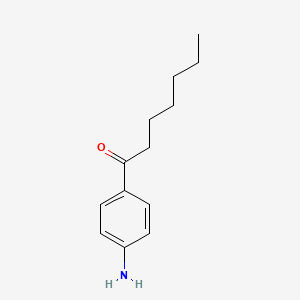
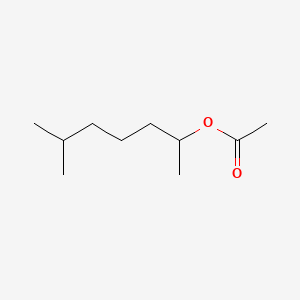
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
